molecular formula C20H20N6O2 B12182416 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B12182416
M. Wt: 376.4 g/mol
InChI Key: DEJCRTHSMJDBEI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that features an indole core, a tetrazole ring, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxamide group and the methoxyethyl side chain. The tetrazole ring is then introduced through a cyclization reaction involving azide and nitrile precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide: Lacks the methyl group on the tetrazole ring.

    1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide: The carboxamide group is positioned differently on the indole ring.

    1-(2-ethoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide: Features an ethoxyethyl side chain instead of a methoxyethyl group.

Uniqueness

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-6-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-25-23-19(22-24-25)15-4-3-5-17(12-15)21-20(27)16-7-6-14-8-9-26(10-11-28-2)18(14)13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27)

InChI Key

DEJCRTHSMJDBEI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC

Origin of Product

United States

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